2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4/c20-15(25)10-23-14-9-5-4-8-13(14)18(26)24(19(23)27)11-16-21-17(22-28-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTBRMHPKNHCAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The phenyl group and other substituents can be introduced through various coupling reactions, such as Suzuki or Heck reactions.
Final Assembly: The final compound is assembled by linking the quinazolinone and oxadiazole moieties through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the functional groups present.
Substitution Reactions: Various substitution reactions can occur, particularly at the aromatic rings and amide groups.
Cyclization and Ring-Opening Reactions: The oxadiazole and quinazolinone rings may participate in cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to more saturated analogs.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology and Medicine
Pharmacological Studies: Compounds with similar structures have been studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
Material Science: The compound might find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to analogs in the following categories:
Structural Analogs with 1,2,4-Oxadiazole Substitutions
Compounds containing 1,2,4-oxadiazole-linked quinazolinones or benzoxazines have been synthesized and studied for bioactivity:
Functional Analogs with Acetamide Moieties
Acetamide derivatives are widely explored for anti-exudative and anti-inflammatory effects:
Key Structural and Pharmacological Differences
- Metabolic Stability : The phenyl-1,2,4-oxadiazole group in the target compound likely enhances resistance to enzymatic degradation compared to triazole or benzoxazine derivatives .
- Target Selectivity: Quinazolinones often inhibit kinases or COX enzymes, while 1,2,4-oxadiazoles may modulate PDE or GABA receptors. The combination in the target compound suggests multi-target activity .
Biological Activity
The compound 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide , also referred to by its CAS number 894259-43-9 , is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 483.5 g/mol . The structure features a quinazoline core linked to an oxadiazole moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 483.5 g/mol |
| CAS Number | 894259-43-9 |
Antimicrobial Activity
Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can enhance antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
In particular, derivatives similar to the compound have demonstrated efficacy against various pathogens. For example:
- Compound 8d showed inhibition rates of 58% to 66% against A. niger and C. albicans with MIC values ranging from 32–42 μg/mL compared to standard fluconazole .
Anticancer Activity
The quinazoline scaffold is well-known for its anticancer properties. Compounds derived from this scaffold have been reported to inhibit cell proliferation in various cancer cell lines. A study highlighted that novel quinazoline derivatives exhibited cytotoxicity against the HCT-116 colorectal cancer cell line, suggesting potential as anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Cell Cycle Arrest : Some derivatives have shown the ability to induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The compound may trigger apoptotic pathways in malignant cells, leading to programmed cell death.
Study on Antimicrobial Efficacy
In a comparative study involving various quinazoline derivatives, the compound demonstrated superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics .
Study on Anticancer Properties
Another pivotal study investigated the effects of similar compounds on breast cancer cells. Results indicated that these compounds could significantly reduce tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting angiogenesis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide?
- Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the dihydroquinazoline core via coupling reactions using N-protected amino acids or resin-bound intermediates .
- Step 2 : Introduction of the oxadiazole moiety through cyclization reactions with hydroxylamine or nitrile derivatives under reflux conditions .
- Step 3 : Acetamide functionalization via nucleophilic substitution or amidation, often requiring catalysts like DMF and bases (e.g., NaOH) to control pH and temperature .
- Key reagents : Chloroacetyl chloride, hydrazine, and triethylamine are frequently used .
Q. Which spectroscopic techniques are employed to characterize this compound and its intermediates?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the quinazoline and oxadiazole rings .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Monitors reaction progress and purity (>95% purity thresholds are standard) .
Q. What in vitro biological activities have been reported for this compound?
- Answer : Preliminary studies suggest:
- Anticancer activity : Inhibition of kinases (e.g., EGFR, VEGFR) at IC₅₀ values ranging from 0.5–10 µM .
- Anti-inflammatory effects : Cyclooxygenase-2 (COX-2) suppression, observed in macrophage models .
- Antimicrobial potential : Moderate activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .
Advanced Research Questions
Q. How can contradictory data on the biological activity of structural analogs be resolved?
- Answer : Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:
- Experimental design : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration) .
- Structural modifications : Substitutions on the phenyl or oxadiazole groups alter target affinity. For example, electron-withdrawing groups (e.g., -Cl) enhance kinase inhibition .
- Validation : Cross-laboratory replication and standardized protocols (e.g., ATP-binding assays for kinases) are critical .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Answer :
- Solid-phase synthesis : Enables high-throughput purification and reduces side products (yields: 60–85%) .
- Microwave-assisted reactions : Accelerate cyclization steps (e.g., oxadiazole formation) with 20–30% yield improvements .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during amidation .
Q. What computational methods predict the binding affinity of this compound to kinase targets?
- Answer :
- Molecular docking : Software like AutoDock Vina models interactions with kinase ATP-binding pockets. Docking scores correlate with experimental IC₅₀ values (R² = 0.75–0.85) .
- MD simulations : 100-ns trajectories assess stability of ligand-receptor complexes. Key residues (e.g., Lys721 in EGFR) form hydrogen bonds with the oxadiazole group .
- QSAR models : Electron-donating substituents on the phenyl ring improve predicted activity .
Q. How do stability and solubility profiles impact in vivo testing?
- Answer :
- Stability : The compound degrades <10% in pH 7.4 buffer over 24 hours but is sensitive to esterase-mediated hydrolysis in plasma .
- Solubility : Low aqueous solubility (2–5 µg/mL) necessitates formulation with cyclodextrins or lipid nanoparticles for bioavailability .
- Metabolite identification : LC-MS/MS detects primary metabolites (e.g., hydroxylated quinazoline derivatives) in hepatic microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
